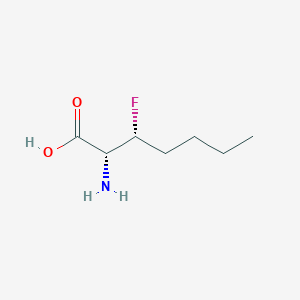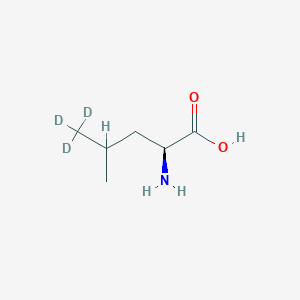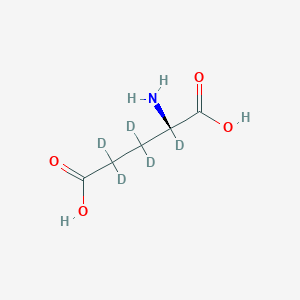
(2R,3R)-2-amino-3-fluoroheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-amino-3-fluoroheptanoic acid is a fluorinated amino acid that has gained significant attention in the scientific community due to its unique properties. This amino acid is structurally similar to other amino acids, but the presence of fluorine in its structure makes it distinct.
Mécanisme D'action
The mechanism of action of ((2R,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid is not fully understood, but it is believed to interact with the active site of enzymes and receptors through hydrogen bonding and electrostatic interactions. The presence of fluorine in its structure alters the electronic properties of the amino acid, which may influence the binding affinity and specificity of the target.
Effets Biochimiques Et Physiologiques
Studies have shown that ((2R,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid can affect the biochemical and physiological properties of peptides and proteins. It can enhance their stability, solubility, and resistance to proteolysis. It can also improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((2R,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid in lab experiments include its ability to enhance the potency and selectivity of peptides and proteins, its ease of incorporation into peptides and proteins, and its compatibility with standard peptide synthesis techniques. However, the limitations of using this amino acid include its cost, limited commercial availability, and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on ((2R,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid. One of the areas of interest is the development of new synthetic methods to access this amino acid and its derivatives. Another area of interest is the exploration of its potential applications in different fields, such as materials science and biotechnology. Furthermore, the investigation of its mechanism of action and its interaction with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.
Conclusion:
In summary, ((2R,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid is a unique fluorinated amino acid that has gained significant attention in the scientific community. Its ability to enhance the potency and selectivity of peptides and proteins makes it an attractive tool in medicinal chemistry and drug discovery. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ((2R,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid have been discussed in this paper.
Méthodes De Synthèse
The synthesis of ((2R,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid involves the reaction of 3-fluoro-2-methylpropene with L-alanine. The reaction proceeds through a Michael addition reaction, followed by hydrogenation and deprotection to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the product.
Applications De Recherche Scientifique
((2R,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This amino acid can be incorporated into peptides and proteins to modulate their properties, such as stability, conformation, and binding affinity. It has been shown to enhance the bioactivity of peptides and proteins, making them more potent and selective.
Propriétés
Numéro CAS |
149560-60-1 |
|---|---|
Nom du produit |
(2R,3R)-2-amino-3-fluoroheptanoic acid |
Formule moléculaire |
C7H14FNO2 |
Poids moléculaire |
163.19 g/mol |
Nom IUPAC |
(2R,3R)-2-amino-3-fluoroheptanoic acid |
InChI |
InChI=1S/C7H14FNO2/c1-2-3-4-5(8)6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)/t5-,6+/m1/s1 |
Clé InChI |
PNQMPJSBZXUFMS-RITPCOANSA-N |
SMILES isomérique |
CCCC[C@H]([C@@H](C(=O)O)N)F |
SMILES |
CCCCC(C(C(=O)O)N)F |
SMILES canonique |
CCCCC(C(C(=O)O)N)F |
Synonymes |
Heptanoic acid, 2-amino-3-fluoro-, [R-(R*,R*)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)



![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)

![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)



![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)


